molecular formula C8H11Cl2NO B3147328 (S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride CAS No. 620616-08-2

(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride

Cat. No. B3147328
CAS RN: 620616-08-2
M. Wt: 208.08
InChI Key: QAYBZIBCNZGNDV-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-1-(3-chloro-phenyl)-ethanol hydrochloride” is a chemical compound with the linear formula C8H11Cl2NO . It’s available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of related compounds often involves reduction reactions. For instance, “(S)-2-Chloro-1-(3-chlorophenyl)ethanol” was produced via reduction of the corresponding acetophenone derivative by a cell-free extract containing an alcohol dehydrogenase (ADH) from Hansenula polymorpha .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride” are not detailed in the search results, related compounds have been involved in various reactions. For instance, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives was used to prepare certain derivatives .

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride is crucial in pharmaceutical synthesis. For instance, it is used as a key intermediate in synthesizing β-adrenoceptor receptor agonists. A study by Ni, Zhang, and Sun (2012) explored the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol, showcasing its pharmaceutical relevance (Ni, Zhang, & Sun, 2012).

Antimicrobial Agent Synthesis

Research also indicates its use in antimicrobial agent synthesis. Sah, Bidawat, Seth, and Gharu (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, demonstrating its potential in creating effective antimicrobial compounds (Sah, Bidawat, Seth, & Gharu, 2014).

Enantioselective Catalysis

(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride is also significant in enantioselective catalysis. Hanson, Goldberg, Goswami, Tully, and Patel (2005) described the purification and cloning of a ketoreductase used for the preparation of chiral alcohols, including (S)-2-chloro-1-(3-chlorophenyl)-ethanol (Hanson, Goldberg, Goswami, Tully, & Patel, 2005).

Biocatalysis

It also plays a role in biocatalysis. Kurbanoğlu, Taskin, Zilbeyaz, and Hasenekoglu (2009) studied the submerged culture of Alternaria alternata for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, showcasing its use in biocatalytic processes (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).

Cancer Therapy Research

Interestingly, Zhu, Zhang, Wu, Teraishi, Davis, Jacob, and Fang (2004) investigated a molecule structurally similar to (S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride, finding that it induced S-phase arrest and overexpression of p21 in cancer cells, suggesting potential applications in cancer therapy (Zhu, Zhang, Wu, Teraishi, Davis, Jacob, & Fang, 2004).

Future Directions

Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). The use of enzymes enables shorter, more efficient, and more sustainable alternative routes toward established small molecule APIs . This could potentially be applied to the synthesis of “(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride” in the future.

properties

IUPAC Name

(2S)-2-amino-2-(3-chlorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBZIBCNZGNDV-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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